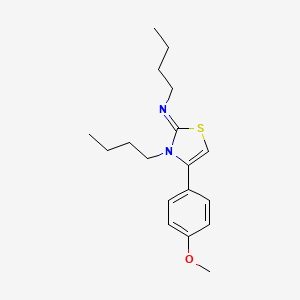![molecular formula C11H16N4 B15169409 7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine CAS No. 651314-25-9](/img/structure/B15169409.png)
7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine is a chemical compound that features a triazole ring and a pyrrolizine ring. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of interest in multiple fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Formation of the Pyrrolizine Ring: This involves the cyclization of a suitable precursor, such as a dihydropyrrole derivative.
Coupling of the Two Rings: The final step involves coupling the triazole and pyrrolizine rings through a vinyl linkage, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield or purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the triazole ring.
Wissenschaftliche Forschungsanwendungen
7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the triazole ring.
Materials Science: It is explored for use in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones.
Pyrrolizine Derivatives: Compounds such as hexahydro-1H-pyrrolizine derivatives with various substituents.
Uniqueness
7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine is unique due to its combination of a triazole ring and a pyrrolizine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
651314-25-9 |
|---|---|
Molekularformel |
C11H16N4 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
8-[2-(1H-1,2,4-triazol-5-yl)ethenyl]-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C11H16N4/c1-4-11(5-2-8-15(11)7-1)6-3-10-12-9-13-14-10/h3,6,9H,1-2,4-5,7-8H2,(H,12,13,14) |
InChI-Schlüssel |
SKUINPXKFMIDHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCCN2C1)C=CC3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


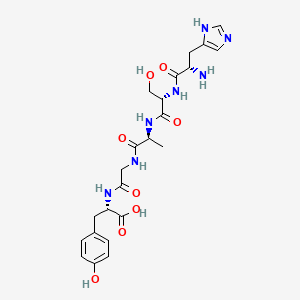
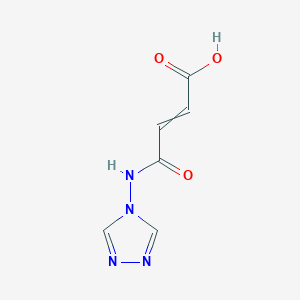

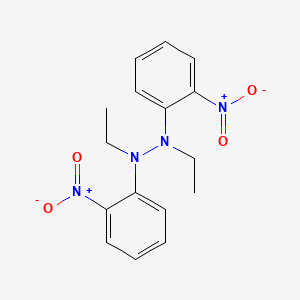
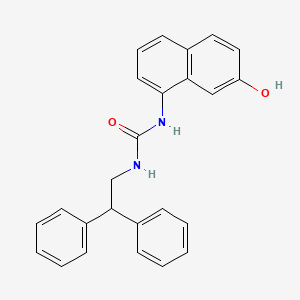
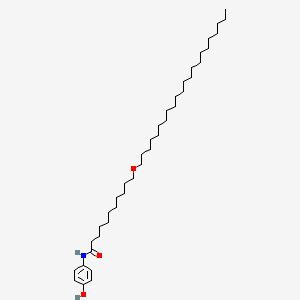
methanone](/img/structure/B15169354.png)
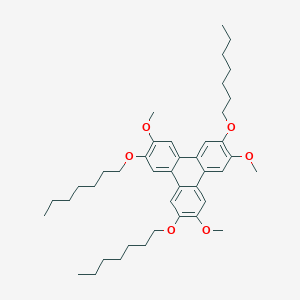
![2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B15169363.png)
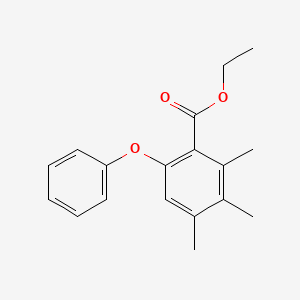
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)
